5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one
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Overview
Description
5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one: is a complex organic compound belonging to the flavonoid class. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the base structure of flavonoids. One common approach is the Biltz synthesis , which involves the condensation of a phenol with an aldehyde in the presence of an acid catalyst. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the synthetic routes to increase yield and purity. This may include the use of advanced techniques such as flow chemistry and continuous processing , which allow for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
chemistry , biology , medicine , and industry . In chemistry, it serves as a precursor for the synthesis of other bioactive compounds. In biology, it is used to study the mechanisms of flavonoid action. In medicine, it has shown promise in the treatment of various diseases due to its antioxidant and anti-inflammatory properties. In industry, it is used in the development of natural products and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates cell signaling pathways involved in inflammation and apoptosis, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
This compound is unique compared to other flavonoids due to its specific structural features and biological activities. Similar compounds include naringenin and apigenin , which also belong to the flavonoid class and share similar properties. the presence of additional hydroxyl groups and the specific arrangement of these groups in this compound contribute to its distinct biological activities.
List of Similar Compounds
Naringenin
Apigenin
Quercetin
Kaempferol
Myricetin
Properties
Molecular Formula |
C20H18O10 |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2/t12-,15-,17+,20?/m1/s1 |
InChI Key |
RNVUDWOQYYWXBJ-NNEMTEQFSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Origin of Product |
United States |
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